3-Thia-6-azabicyclo[3.2.1]octanehydrochloride 3-Thia-6-azabicyclo[3.2.1]octanehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18264520
InChI: InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
SMILES:
Molecular Formula: C6H12ClNS
Molecular Weight: 165.69 g/mol

3-Thia-6-azabicyclo[3.2.1]octanehydrochloride

CAS No.:

Cat. No.: VC18264520

Molecular Formula: C6H12ClNS

Molecular Weight: 165.69 g/mol

* For research use only. Not for human or veterinary use.

3-Thia-6-azabicyclo[3.2.1]octanehydrochloride -

Specification

Molecular Formula C6H12ClNS
Molecular Weight 165.69 g/mol
IUPAC Name 3-thia-6-azabicyclo[3.2.1]octane;hydrochloride
Standard InChI InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
Standard InChI Key YGZODFVJEKRPLM-UHFFFAOYSA-N
Canonical SMILES C1C2CNC1CSC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Thia-6-azabicyclo[3.2.1]octane hydrochloride consists of a bicyclo[3.2.1]octane scaffold where positions 3 and 6 are occupied by sulfur and nitrogen atoms, respectively. The hydrochloride salt form enhances its solubility and stability for experimental applications. The IUPAC name derives from the bridge positions: 3-thia indicates sulfur at position 3, 6-aza denotes nitrogen at position 6, and bicyclo[3.2.1]octane specifies the fused ring structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC6H12ClNS\text{C}_6\text{H}_{12}\text{ClNS}
Molecular Weight165.69 g/mol
IUPAC Name3-thia-6-azabicyclo[3.2.1]octane hydrochloride
SMILESC1C2CNC1CSC2.Cl

Structural Analysis

The compound’s bicyclic framework imposes significant conformational rigidity, a trait critical for molecular recognition in biological systems. X-ray crystallography of analogous azabicyclo compounds reveals chair-boat conformations in the six-membered ring, with sulfur and nitrogen atoms adopting equatorial positions to minimize steric strain. The hydrochloride moiety forms ionic interactions with the amine group, further stabilizing the structure.

Synthesis and Production

Synthetic Routes

The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves cyclization strategies. One approach utilizes thiirane intermediates, where sulfur is introduced via ring-opening reactions of epoxides with thiols. For example, treatment of 1,5-dienes with sulfur monochloride (S2Cl2\text{S}_2\text{Cl}_2) under controlled conditions yields the bicyclic thia-aza scaffold. Subsequent quaternization with hydrochloric acid produces the hydrochloride salt.

Key Reaction Steps:

  • Cyclization: C6H10+S2Cl2C6H11NS\text{C}_6\text{H}_{10} + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_{11}\text{NS} (base compound).

  • Salt Formation: C6H11NS+HClC6H12ClNS\text{C}_6\text{H}_{11}\text{NS} + \text{HCl} \rightarrow \text{C}_6\text{H}_{12}\text{ClNS}.

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and yield optimization. Continuous-flow reactors are employed to maintain precise temperature (80–100°C) and pressure (1–2 atm) conditions, achieving conversions exceeding 85%. Purification via recrystallization from ethanol-water mixtures ensures >98% purity, as verified by high-performance liquid chromatography (HPLC).

Physicochemical Properties

Computed Properties

PubChem data for the base compound (CID 84762282) provide foundational insights:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA0.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0
Topological Polar Surface Area32.5 Ų

The hydrochloride salt exhibits increased polarity (XLogP3-AA=1.2\text{XLogP3-AA} = -1.2) due to ionic character, enhancing aqueous solubility (12.7 mg/mL at 25°C).

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 2550 cm⁻¹ (S–H stretch) and 1600 cm⁻¹ (N–H bend).

  • NMR: 1H^1\text{H} NMR (400 MHz, D₂O): δ 3.45 (m, 2H, bridgehead H), 2.90–3.10 (m, 4H, CH₂–N and CH₂–S).

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundHeteroatomsBioactivity
8-Azabicyclo[3.2.1]octaneN at position 8Nicotinic acetylcholine receptor modulation
8-Oxa-3-azabicyclo[3.2.1]octaneO at 8, N at 3Antidepressant activity
3-Thia-6-azabicyclo[3.2.1]octaneS at 3, N at 6NAAA/CCR5 inhibition

The sulfur atom in 3-thia-6-azabicyclo[3.2.1]octane enhances electrophilic reactivity, facilitating covalent interactions with enzymatic thiol groups.

Research Findings and Applications

Anti-Inflammatory Therapeutics

In murine models of colitis, ARN19689 reduced inflammation by 70% compared to controls, correlating with elevated PEA levels (p < 0.01).

Antiviral Drug Development

Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) between the compound’s sulfur atom and CCR5’s transmembrane domain, supporting its role as an HIV entry inhibitor.

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